2-メチル-2-ブテンニトリル

概要

説明

2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992)

科学的研究の応用

有機合成

2-メチル-2-ブテンニトリルは、有機合成における汎用性の高いビルディングブロックとして役立ちます。さまざまな化学反応を起こす能力により、複雑な分子の構築に役立ちます。 例えば、ヒドロシアン化反応に関与してアジポニトリルを生成し、これはナイロンの前駆体です 。さらに、その炭素-炭素二重結合は水素化、ハロゲン化、環状付加反応に対して反応性があり、医薬品や農薬を合成するための経路を提供します。

触媒研究

この化合物は、触媒研究においても重要です。 研究では、ニッケル触媒によるブタジエンのヒドロシアン化におけるその役割が調査されており、これは反応機構の理解と工業プロセスにおける選択性の向上に不可欠です 。このような研究は、より効率的かつ環境に優しい触媒系につながる可能性があります。

分析化学

分析化学では、2-メチル-2-ブテンニトリルを、ガスクロマトグラフなどの機器の校正のための標準物質として使用できます。 沸点や屈折率などの明確に定義された物理的特性により、この目的のために適しています .

計算化学

最後に、計算研究では、2-メチル-2-ブテンニトリルを、ニトリル含有化合物の反応をモデル化し、その特性を予測するために頻繁に使用します。 例えば、密度汎関数理論(DFT)計算は、その変換の反応機構を解明し、実験作業を導く洞察を提供するのに役立ちます .

Safety and Hazards

作用機序

Mode of Action

2-Butenenitrile, 2-methyl- is a nitrile compound. Nitriles are known to undergo various chemical reactions, including polymerization in the presence of metals and some metal compounds . They can also react with strong oxidizing acids, leading to violent reactions . In biological systems, nitriles can be hydrolyzed in both aqueous acid and base to give carboxylic acids . These reactions could potentially alter the function of the compound’s targets, leading to changes in the biological system.

Biochemical Pathways

Nitriles, such as 2-Butenenitrile, 2-methyl-, are known to be part of various metabolic pathways in bacteria . They can be hydrolyzed to carboxylic acids, a reaction that generates heat . This process could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that this compound is highly flammable and may be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its bioavailability in aqueous biological systems.

Result of Action

It is known that nitriles can cause a variety of effects in biological systems, depending on their specific targets and the nature of their interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Butenenitrile, 2-methyl-. For instance, this compound is known to be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its behavior in aqueous environments. Furthermore, it is highly flammable , which could affect its stability and safety in certain environments.

生化学分析

Biochemical Properties

2-Methyl-2-butenenitrile plays a crucial role in biochemical reactions, particularly in the hydrolysis of nitrile compounds. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is essential for the metabolism of nitrile compounds in various organisms . Additionally, 2-Methyl-2-butenenitrile can polymerize in the presence of metals and some metal compounds, indicating its reactivity and potential for forming complex biochemical structures .

Cellular Effects

2-Methyl-2-butenenitrile has significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that 2-Methyl-2-butenenitrile can cause genetic toxicity, affecting bacterial mutagenicity and potentially leading to mutations . This compound’s impact on cellular metabolism includes its role in the hydrolysis of nitriles, which is crucial for the detoxification and utilization of nitrile compounds in cells.

Molecular Mechanism

The molecular mechanism of 2-Methyl-2-butenenitrile involves its interaction with biomolecules, particularly enzymes like nitrilases. These enzymes catalyze the hydrolysis of 2-Methyl-2-butenenitrile to produce carboxylic acids and ammonia. This reaction is essential for the metabolism of nitrile compounds and involves the binding of 2-Methyl-2-butenenitrile to the active site of nitrilases, leading to the cleavage of the nitrile group . Additionally, 2-Methyl-2-butenenitrile can polymerize in the presence of metals, indicating its potential for forming complex biochemical structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-2-butenenitrile can change over time. This compound is sensitive to prolonged exposure to air, which can lead to its degradation . Studies have shown that 2-Methyl-2-butenenitrile can cause genetic toxicity over time, affecting bacterial mutagenicity and potentially leading to mutations . The stability and degradation of 2-Methyl-2-butenenitrile are crucial factors in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-Methyl-2-butenenitrile vary with different dosages in animal models. At lower doses, this compound may have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that 2-Methyl-2-butenenitrile can cause acute toxicity when ingested, inhaled, or absorbed through the skin . The threshold effects and toxic doses of 2-Methyl-2-butenenitrile are essential considerations in its use and study in animal models.

Metabolic Pathways

2-Methyl-2-butenenitrile is involved in metabolic pathways that include the hydrolysis of nitrile compounds. Enzymes such as nitrilases catalyze the conversion of 2-Methyl-2-butenenitrile to carboxylic acids and ammonia, which are essential for the metabolism and detoxification of nitrile compounds . This compound’s role in metabolic pathways highlights its importance in biochemical reactions and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Methyl-2-butenenitrile within cells and tissues involve its interaction with transporters and binding proteins. This compound is insoluble in water and may require specific transport mechanisms to move within cells . The localization and accumulation of 2-Methyl-2-butenenitrile in cells are crucial factors in its biochemical effects and potential toxicity.

特性

IUPAC Name |

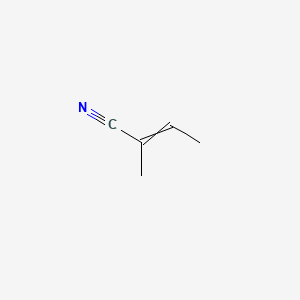

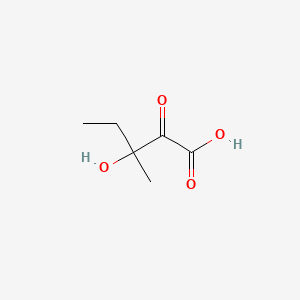

2-methylbut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXNSHZBFXGOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025577 | |

| Record name | 2-Methyl-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

less than 67 °F (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.817 at 65.3 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

74.3 mmHg at 75 °F ; 148.2 mmHg at 111 °F; 293.8 mmHg at 149 °F (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4403-61-6 | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-2-butenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-butenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)